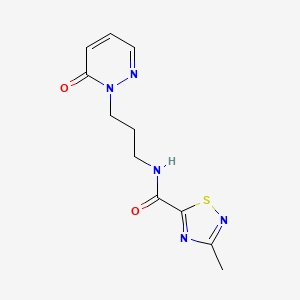
3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H13N5O2S and its molecular weight is 279.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research indicates significant antitumor activities associated with compounds structurally related to 3-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,4-thiadiazole-5-carboxamide. For instance, studies have shown that similar compounds possess good activity against various cancer cell lines, including leukemia, melanoma, and sarcoma, highlighting their potential as antitumor agents (Stevens et al., 1987). The pharmacokinetics of these compounds in mice suggest rapid absorption and elimination, with a high bioavailability when administered intraperitoneally or orally, indicating their potential for further development as cancer therapeutics.
Antimicrobial Activity
Compounds with a structure similar to the queried chemical have been evaluated for their antimicrobial properties. For example, derivatives have shown activity against Mycobacterium tuberculosis, with some compounds exhibiting potencies up to 16 times that of pyrazinamide, a known antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998). This suggests the potential for these compounds to be developed into new antimycobacterial treatments.
Synthetic Applications
The chemical structure of this compound offers interesting avenues for synthetic chemistry. Research into similar compounds has led to the development of new synthetic methodologies for heterocyclic compounds, which are crucial in the design of drugs with improved efficacy and safety profiles. For example, the synthesis of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles has been explored, providing insights into the structure-activity relationships essential for designing highly active compounds (Zou et al., 2002).
Properties
IUPAC Name |
3-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-8-14-11(19-15-8)10(18)12-5-3-7-16-9(17)4-2-6-13-16/h2,4,6H,3,5,7H2,1H3,(H,12,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLWFKVYUXBOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2364824.png)
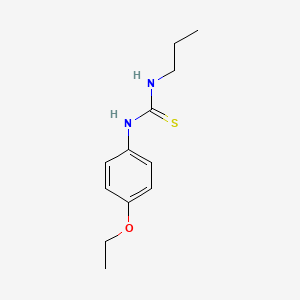
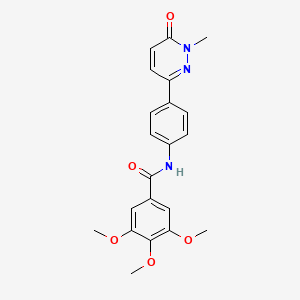
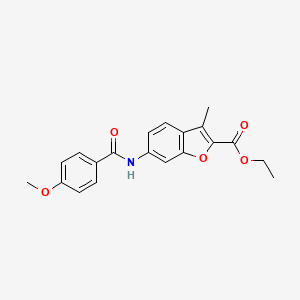
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)

![2-[2-(piperidin-4-yl)ethoxy]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2364834.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
![Benzaldehyde, 3-chloro-2-[(phenylmethyl)thio]-](/img/structure/B2364840.png)
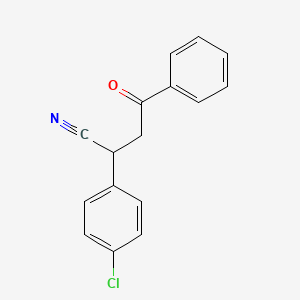
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)
